4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chromenyl group, which is a derivative of coumarin, and nitro groups attached to the benzamide structure. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Formation of 4-methyl-2-oxo-2H-chromen-3-ylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.
Coupling with 3,5-dinitrobenzoyl chloride: The final step involves the coupling of the chromenylamine with 3,5-dinitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides and chromenyl derivatives.
Scientific Research Applications
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-3-yl derivatives: These compounds share the chromenyl group and may exhibit similar biological activities.
3,5-dinitrobenzamides: Compounds with similar benzamide structures and nitro groups.
Uniqueness
4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3,5-dinitrobenzamide is unique due to the combination of the chromenyl group and the dinitrobenzamide structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H17N3O7 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-methyl-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C24H17N3O7/c1-13-9-17(7-8-18(13)19-10-15-5-3-4-6-22(15)34-24(19)29)25-23(28)16-11-20(26(30)31)14(2)21(12-16)27(32)33/h3-12H,1-2H3,(H,25,28) |
InChI Key |
AAZMWWACAYWNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.